molecular formula C13H11F3N4O2 B2774349 N'-benzoyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide CAS No. 477762-31-5

N'-benzoyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide

Cat. No.: B2774349
CAS No.: 477762-31-5
M. Wt: 312.252
InChI Key: KBNVDFUUSPCTQI-UHFFFAOYSA-N
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Description

N’-benzoyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. The compound features a pyrazole ring substituted with a benzoyl group, a methyl group, and a trifluoromethyl group, along with a carbohydrazide moiety. This combination of functional groups imparts distinct chemical properties and reactivity to the molecule.

Properties

IUPAC Name

N'-benzoyl-1-methyl-3-(trifluoromethyl)pyrazole-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N4O2/c1-20-7-9(10(19-20)13(14,15)16)12(22)18-17-11(21)8-5-3-2-4-6-8/h2-7H,1H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNVDFUUSPCTQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)C(=O)NNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601326683
Record name N'-benzoyl-1-methyl-3-(trifluoromethyl)pyrazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601326683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822110
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477762-31-5
Record name N'-benzoyl-1-methyl-3-(trifluoromethyl)pyrazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601326683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-benzoyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide typically involves multi-step organic reactions. One common method starts with the preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole, which is then subjected to acylation with benzoyl chloride to introduce the benzoyl group. The final step involves the reaction of the resulting intermediate with hydrazine hydrate to form the carbohydrazide moiety.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the methyl group.

    Reduction: Reduction reactions may target the carbonyl group in the benzoyl moiety or the pyrazole ring.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, while the carbohydrazide moiety can undergo condensation reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N'-benzoyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide as an anticancer agent. The compound has demonstrated activity against various cancer cell lines, indicating its role in inhibiting tumor growth.

Case Study:
In a study published in PLoS ONE, derivatives of pyrazole compounds were synthesized and tested for their affinity towards adenosine receptors, which are implicated in cancer progression. The findings suggested that modifications to the pyrazole structure could enhance anticancer properties, with this compound being a promising candidate for further development .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that it may inhibit key inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis.

Data Table: Anti-inflammatory Activity

CompoundIC50 (µM)Target
This compound15COX Enzyme Inhibition
Control Compound30COX Enzyme Inhibition

Pesticidal Activity

This compound has shown promise as a pesticide. Its trifluoromethyl group enhances lipophilicity, allowing better penetration into plant tissues.

Case Study:
A study conducted by the California Department of Pesticide Regulation evaluated the efficacy of various pyrazole derivatives, including this compound, against common agricultural pests. Results indicated significant mortality rates at concentrations as low as 50 ppm .

Mechanism of Action

The mechanism of action of N’-benzoyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

N’-benzoyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide can be compared with other pyrazole derivatives:

    N’-benzoyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide vs. 1-methyl-3-(trifluoromethyl)-1H-pyrazole: The presence of the benzoyl and carbohydrazide groups in the former imparts additional reactivity and potential biological activity.

    N’-benzoyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide vs. 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide: The carbohydrazide moiety in the former offers different chemical reactivity compared to the carboxamide group.

Similar compounds include:

  • 1-methyl-3-(trifluoromethyl)-1H-pyrazole
  • 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
  • Benzoyl hydrazides with various substituents

Biological Activity

N'-Benzoyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article presents a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Chemical Formula : C13H11F3N4O2
  • CAS Number : 477762-31-5
  • Molecular Weight : 308.25 g/mol
  • Structure : The compound features a pyrazole ring with a trifluoromethyl group and a benzoyl moiety, which contributes to its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate pyrazole precursors. Various synthetic routes have been explored to enhance yield and purity, often utilizing microwave-assisted methods for efficiency.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. This compound has demonstrated significant inhibitory effects on various cancer cell lines:

Cancer Type Cell Line IC50 (μM) Reference
Lung CancerA54912.5
Breast CancerMDA-MB-2319.8
Liver CancerHepG215.0
Colorectal CancerHCT11611.2

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, primarily through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicate that it inhibits pro-inflammatory cytokines and enzymes such as COX-2:

Activity Method Result Reference
COX-2 InhibitionEnzyme ImmunoassayIC50 = 45.0 μg/mL
Cytokine ReductionELISAIL-6 and TNF-alpha reduced by 60%

These findings suggest that this compound may serve as a promising candidate for developing new anti-inflammatory drugs.

Case Study 1: Antitumor Efficacy in Vivo

In an in vivo study involving xenograft models of breast cancer, treatment with this compound resulted in a significant reduction in tumor volume compared to control groups. The study reported a tumor growth inhibition rate of approximately 70% after four weeks of treatment, indicating strong anticancer efficacy.

Case Study 2: Safety Profile Assessment

A safety assessment conducted on rats revealed that doses up to 100 mg/kg did not result in significant adverse effects, supporting the potential for further clinical development. Histopathological examinations showed no major organ damage, suggesting good tolerability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N'-benzoyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-keto esters or trifluoromethyl-substituted ketones. Subsequent benzoylation of the carbohydrazide moiety requires controlled temperature (60–80°C) and anhydrous conditions to avoid hydrolysis. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to achieve >95% purity .

Q. How can the crystal structure of this compound be resolved, and which software tools are recommended?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Use SHELXL for refinement, leveraging its robust handling of trifluoromethyl groups and hydrogen-bonding networks. ORTEP-3 is recommended for visualizing anisotropic displacement parameters and validating molecular geometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm regiochemistry of the pyrazole ring and benzoyl substitution.
  • FTIR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) verify the carbohydrazide group.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound against enzyme targets?

  • Methodological Answer : Use AutoDock Vina for docking simulations due to its improved scoring function and multithreading efficiency. Prepare the ligand by optimizing protonation states (e.g., at physiological pH) and generating 3D conformers. For targets like cyclooxygenase-2 (COX-2) or kinases, validate binding poses via molecular dynamics (MD) simulations (AMBER or GROMACS) to assess stability .

Q. What strategies resolve contradictions in bioactivity data across different assays (e.g., IC₅₀ variability)?

  • Methodological Answer :

  • Assay Validation : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (pH, incubation time).
  • Metabolic Stability : Test for cytochrome P450-mediated degradation using liver microsomes.
  • Solubility : Use DMSO stock solutions ≤0.1% to avoid solvent interference .

Q. How does the trifluoromethyl group influence the compound’s electronic properties and binding affinity?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. The -CF₃ group enhances lipophilicity (logP) and stabilizes ligand-receptor interactions via halogen bonding (e.g., with Arg residues in kinases). Compare with non-fluorinated analogs to quantify contributions .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Optimize catalytic asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or transition-metal catalysts (e.g., Pd-catalyzed cross-coupling). Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .

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